molecular formula C13H6F2N4OS B11462220 3-(2,5-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11462220
M. Wt: 304.28 g/mol
InChI Key: QGMNRTVYRFNUSZ-UHFFFAOYSA-N
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Description

3-(2,5-difluorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of fluorinated phenyl, furan, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-difluorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-difluoroaniline with furan-2-carboxylic acid hydrazide to form an intermediate, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-difluorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used for the oxidation of the furan ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action of 3-(2,5-difluorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions .

Properties

Molecular Formula

C13H6F2N4OS

Molecular Weight

304.28 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6F2N4OS/c14-7-3-4-9(15)8(6-7)11-16-17-13-19(11)18-12(21-13)10-2-1-5-20-10/h1-6H

InChI Key

QGMNRTVYRFNUSZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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